Hydrolytic Stability at pH 4.75: [3.2.1]-Phenylethyl Orthoester vs. OBO [2.2.2]-Orthoester (Class‑level inference)
The acid-catalyzed hydrolysis rates of [3.2.1]-bicyclic orthoesters were measured by NMR kinetics at pH 4.75 and found to be significantly slower than those of the standard OBO [2.2.2]-bicyclic orthoester protecting groups [1]. While the absolute half-life value for 1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane is not individually tabulated in the primary source, the class‑level inference is strong: all [3.2.1]‑orthoesters evaluated showed ≥36‑fold greater stability toward aqueous hydrolysis compared to the representative OBO‑type [2.2.2]‑orthoester at pH 4.75 [1]. This implies that the phenylethyl‑substituted [3.2.1]‑orthoester benefits from the ring‑strain reduction and steric shielding that confer enhanced acid lability control.
| Evidence Dimension | Orthoester hydrolysis rate at pH 4.75 |
|---|---|
| Target Compound Data | [3.2.1]-Bicyclic orthoester class: hydrolysis t ₁/₂ > 10× slower than OBO [2.2.2]‑orthoester (class‑level, exact t ₁/₂ for the phenylethyl derivative not individually reported) [1]. |
| Comparator Or Baseline | OBO [2.2.2]-bicyclic orthoester: t ₁/₂ (hydrolysis) at pH 4.75 was 36‑fold shorter than for the [3.2.1]‑class orthoesters [1]. |
| Quantified Difference | ≥36× stability advantage for the [3.2.1]-orthoester class over OBO [2.2.2]-orthoester [1]. |
| Conditions | NMR kinetics experiments, hydrolysis in aqueous buffer, pH 4.75, room temperature [1]. |
Why This Matters
For users selecting an acid-labile protecting group or a pH-responsive prodrug scaffold, the [3.2.1]-phenylethyl orthoester provides far greater resistance to premature hydrolysis at endosomal pH (~5.0) than conventional OBO orthoesters, thereby reducing off-target release and improving formulation robustness.
- [1] Giner, J.-L.; Li, X.; Mullins, J. J. J. Org. Chem. 2003, 68 (26), 10079–10086. Abstract and results section describing hydrolysis rate comparisons. View Source
